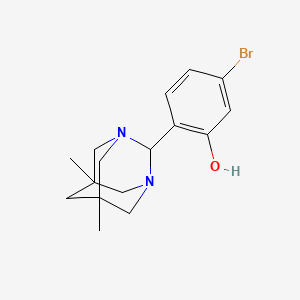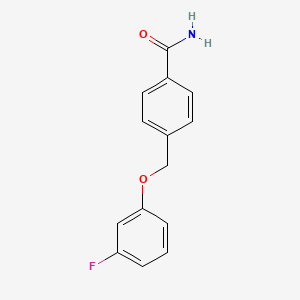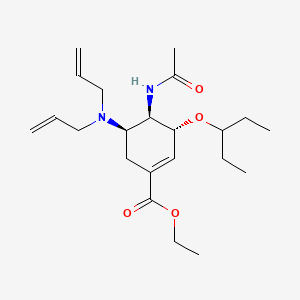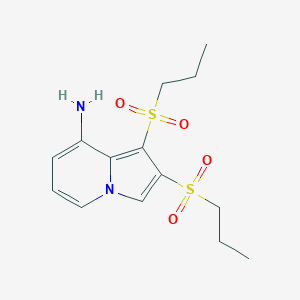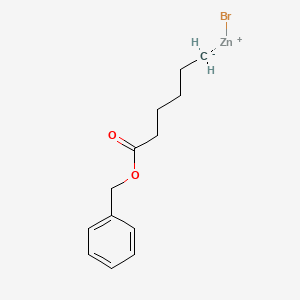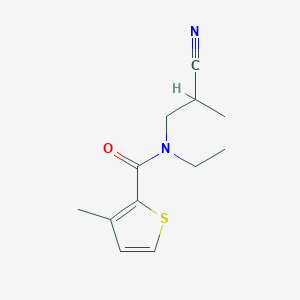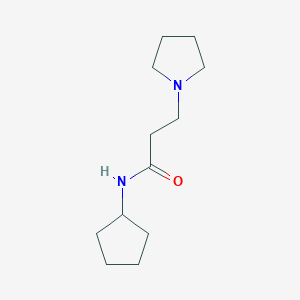
N-cyclopentyl-3-(pyrrolidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(pyrrolidin-1-yl)propanamide: is a chemical compound with the molecular formula C12H22N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of cyclopentylamine with 3-(pyrrolidin-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-3-(pyrrolidin-1-yl)propanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-(pyrrolidin-1-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopentyl-2-[(3-pyrrolidin-1-ylpropyl)amino]propanamide
- 3-cyclopentyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Uniqueness
N-cyclopentyl-3-(pyrrolidin-1-yl)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentyl and pyrrolidinyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
N-cyclopentyl-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C12H22N2O/c15-12(13-11-5-1-2-6-11)7-10-14-8-3-4-9-14/h11H,1-10H2,(H,13,15) |
Clave InChI |
GLJFQLKFKOKPBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)CCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


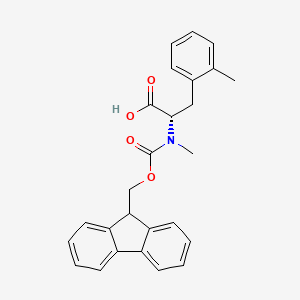
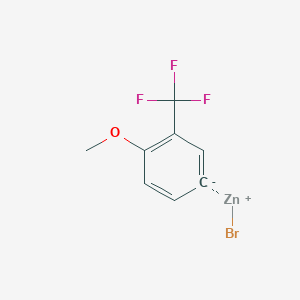
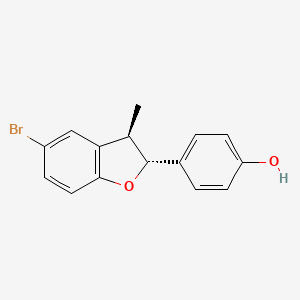
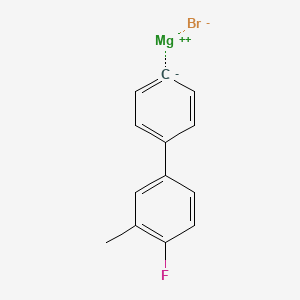

![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
